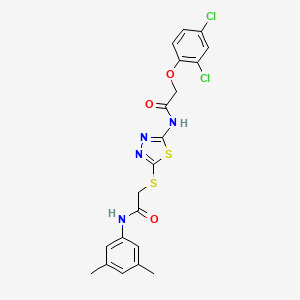
2-(4-异氰基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A study reported the synthesis of isocyano arylboronate esters, which are stable due to the presence of an isocyano group . Theoretical calculations revealed that the electron delocalization between the aryl group and the boron atom might contribute to this stability . Another study described the synthesis of borodepsipeptides utilizing boron-containing isocyanides .Molecular Structure Analysis
The molecular structure of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the search results .科学研究应用
Pharmaceuticals and Cancer Treatment
This compound has been used in the development of 1,3,4-Oxadiazole-based drugs, which are known for their cytotoxicity towards malignant cells . These drugs have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Synthesis of Polyisocyanide Derivatives
The compound has been used in the synthesis of polyisocyanide derivatives with a cross-linked structure . These derivatives have been used as nitrite electrochemical probes and as precursors for nitrogen-doped carbon materials .
Electrochemical Detection of Nitrite
A polyisocyanide derivative, prepared using this compound, has been used for the electrochemical detection of nitrite . The detection limit reached approximately 0.51 μM .
4. Preparation of Nitrogen-Doped Porous Carbon Material A nitrogen-doped porous carbon material was obtained by direct carbonization of a polyisocyanide derivative prepared using this compound . This material showed promising electrochemical performance, with a specific capacitance of 152.5 F g −1 at 0.5 A g −1, and high capacitance retention of 94.4% after 1000 galvanostatic charge–discharge cycles .
Radical Copolymerization
This compound has been used in the radical copolymerization process . The resulting copolymers contain photochromic mesogenic fragments .
作用机制
Target of Action
The primary targets of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Mode of Action
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to concentration-dependent labeling and corresponding functional inhibition .
Biochemical Pathways
The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The covalent modifications of the enzymes involved in these pathways by 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lead to the destabilization and dysregulation of proteins related to the targeted pathways .
Pharmacokinetics
It is known that the compound’s cytotoxicity and inhibition of cytochrome p450 enzymes require optimization prior to therapeutic application .
Result of Action
The molecular and cellular effects of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the destabilization and dysregulation of proteins related to the targeted pathways. This results in the inhibition of bacterial growth, demonstrating its potent antimicrobial activities .
Action Environment
It is known that the compound’s effectiveness as an antimicrobial agent can be affected by factors such as bacterial resistance .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGFQFDWYWSHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)
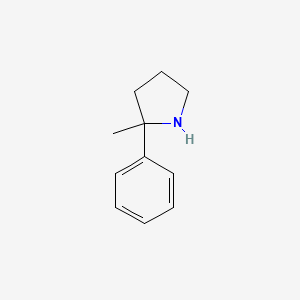
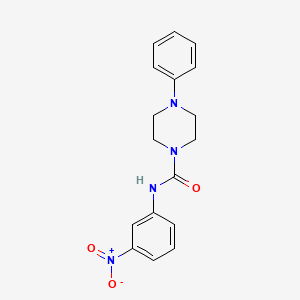
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
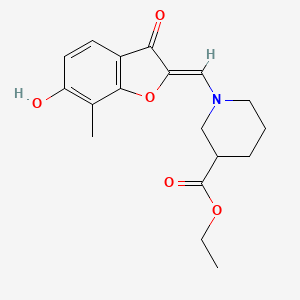
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
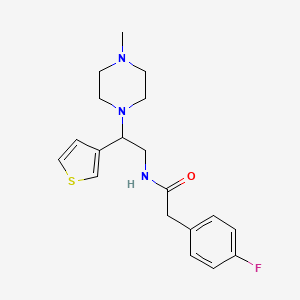
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
